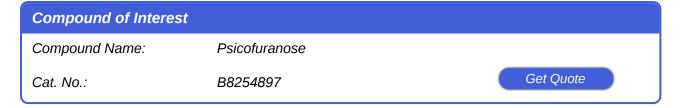


Chemical Synthesis Protocols for

Psicofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Psicofuranose, a C-3 epimer of fructose, is a rare sugar that has garnered significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products. Its unique stereochemistry and furanose ring structure make it a valuable chiral building block for the synthesis of novel nucleoside analogues and other therapeutic agents. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of **psicofuranose** and its derivatives, aimed at researchers and professionals in the field.

Chemical Synthesis of Psicofuranose Derivatives

The chemical synthesis of **psicofuranose** can be approached from various common monosaccharides, with D-fructose and D-ribose being the most prevalent starting materials. These routes typically involve protection of hydroxyl groups, stereoselective transformations, and glycosylation reactions to introduce desired functionalities.

Synthesis from D-Fructose

A common strategy for the synthesis of **psicofuranose** derivatives from D-fructose involves the preparation of the key intermediate 1,2:3,4-di-O-isopropylidene-β-D-**psicofuranose**.[1]

Methodological & Application





Experimental Protocol: Synthesis of 1,2:3,4-di-O-isopropylidene- β -D-**psicofuranose** from D-fructose[1]

This protocol follows a literature procedure for the synthesis of the di-O-isopropylidene protected **psicofuranose**.[1]

Materials:

- D-Fructose
- Acetone
- Sulfuric acid (concentrated)
- Sodium carbonate
- Anhydrous sodium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Suspend D-fructose in a large excess of dry acetone.
- Add a catalytic amount of concentrated sulfuric acid to the suspension.
- Stir the reaction mixture at room temperature until the D-fructose has completely dissolved and thin-layer chromatography (TLC) indicates the formation of the desired product.
- Neutralize the reaction mixture by the slow addition of solid sodium carbonate until effervescence ceases.
- Filter the mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain a syrup.
- Dissolve the syrup in a suitable solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.



Purify the crude product by flash column chromatography on silica gel to afford pure 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose.

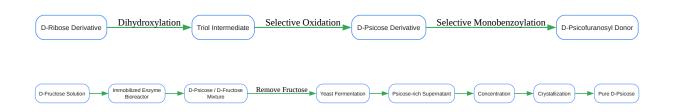
Characterization Data for 1,2:3,4-di-O-isopropylidene-β-D-**psicofuranose**:[2]

- · Appearance: Thick liquid
- Optical Rotation: $[\alpha]D25 = -80.3$ (c 1.02, CHCl3)
- ¹H NMR (400 MHz, CDCl₃): δ 4.90 (dd, J = 5.9, 0.8 Hz, 1H), 4.63 (d, J = 5.9 Hz, 1H), 4.32 (d, J = 9.7 Hz, 1H), 4.28 (t, J = 2.8 Hz, 1H), 4.06 (d, J = 5.9 Hz, 1H), 3.74 (dt, J = 12.6, 2.8 Hz, 1H), 3.67 3.59 (m, 1H), 3.20 (dd, J = 10.5, 3.0 Hz, 1H), 1.49 (s, 3H), 1.43 (s, 3H), 1.39 (s, 3H), 1.31 (s, 3H).
- ¹³C NMR (100 MHz, CDCl₃): δ 113.5, 112.4, 111.8, 86.9, 85.9, 81.7, 70.0, 64.0, 26.6, 26.4, 26.2, 24.9.
- HRMS (TOF): [M + Na]+ calcd for C₁₂H₂₀NaO₆ 283.1158, found 283.1159.

Synthesis of a D-Psicofuranosyl Donor from D-Ribose

A D-psicofuranosyl donor can be efficiently synthesized from D-ribose. This multi-step synthesis involves dihydroxylation followed by selective oxidation and benzoylation.[3]

Experimental Workflow:



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